molecular formula C11H14N2 B3147688 1H-Indole-4-methanamine, alpha,1-dimethyl- CAS No. 628711-60-4

1H-Indole-4-methanamine, alpha,1-dimethyl-

Cat. No. B3147688
M. Wt: 174.24 g/mol
InChI Key: LEZHSANVDVJVLE-UHFFFAOYSA-N
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Description

1H-Indole-4-methanamine, α,1-dimethyl-, also known as 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.25 .


Molecular Structure Analysis

The molecular structure of 1H-Indole-4-methanamine, α,1-dimethyl- consists of an indole ring substituted at the 4-position with a methanamine group that is further substituted with two methyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

Novel indole derivatives have garnered significant interest due to their diverse applications across different fields. One study focused on synthesizing and characterizing four new indole-based derivatives, demonstrating their potential in nonlinear optical (NLO) applications through a combination of experimental and computational studies. These derivatives exhibit promising NLO properties, suggesting their utility in high-tech applications (Tariq et al., 2020).

Medicinal Chemistry

Research in medicinal chemistry has led to the development of indole derivatives as potential therapeutic agents. For example, a series of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives were synthesized and showed potent growth inhibitory action against cancer cell lines. One compound in particular inhibited the deacetylation activity of SIRT1 enzyme, demonstrating potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Materials Science

Indole derivatives also find applications in materials science, particularly in the synthesis of compounds with unique electronic and optical properties. A distinct study synthesized new indole derivatives using a one-pot multicomponent reaction, highlighting their efficiency and broad substrate scope. This method provides a practical approach for synthesizing 3-indolyl methanamine derivatives, which could have applications in synthesizing biologically active compounds (Das et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 1H-Indole-4-methanamine, α,1-dimethyl- and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

1-(1-methylindol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)9-4-3-5-11-10(9)6-7-13(11)2/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHSANVDVJVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CN(C2=CC=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4-methanamine, alpha,1-dimethyl-

Synthesis routes and methods

Procedure details

The title compound was prepared by the same procedure for preparing 1-pyridin-3-yl-ethylamine from 1-(1-methyl-1H-indol-4-yl)-ethanone (1.75 g, 10 mmol), 2 M ammonia solution in methyl alcohol (25 mL, 50 mmol, Aldrich), acetic acid (15 mL, J. T. Baker) and sodium cyanoborohydride (2.5 g, 40 mmol, Aldrich). The title compound was purified by column chromatography (silica gel, 2 M ammonia solution in methyl alcohol/ethyl acetate 1/10) in form as light yellow oil in 48% yield (0.83 g, 4.8 mmol).
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1.75 g
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25 mL
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2.5 g
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15 mL
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Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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